5-(4-methylphenyl)-1H-imidazol-2-amine
Overview
Description
5-(4-methylphenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Reactions
Research has explored the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process is significant for forming 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products. The study provides insights into the kinetics and mechanism of these reactions, contributing to the broader understanding of catalyzed intramolecular processes (Pouy et al., 2012).
Derivatization of Polynucleotides
A method for attaching amines to the terminal 5'-phosphate of unprotected oligonucleotides or nucleic acids in aqueous solution has been described. This technique is applicable to low molecular-weight amines, polypeptides, or proteins, showcasing a pathway to modify nucleic acids for various applications, including therapeutic and diagnostic purposes (Chu et al., 1983).
Antitumor Properties
Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been evaluated, revealing potent antitumor properties in vitro and in vivo. The studies have focused on the mechanism of action and the development of water-soluble, chemically stable prodrugs to overcome limitations posed by drug lipophilicity, demonstrating the compound's potential in cancer therapy (Bradshaw et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been associated with alterations in various metabolic pathways
Pharmacokinetics
A related compound, cyp3cide, has been shown to selectively inactivate cyp3a4, a key enzyme involved in drug metabolism . This suggests that 5-(4-methylphenyl)-1H-imidazol-2-amine might have similar interactions with metabolic enzymes, influencing its bioavailability.
Result of Action
A similar compound was found to display superior antipromastigote activity, being more active than standard drugs . This suggests that this compound might have similar effects, potentially leading to significant changes in cellular function.
Properties
IUPAC Name |
5-(4-methylphenyl)-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUWJSLGMMTAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508434 | |
Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-16-4 | |
Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.